Compound Description: 6,7-Dinitro-1,4-dihydro-2,3-quinoxalinedione (DNQX) is a quinoxalinedione derivative studied for its antagonistic activity at the NMDA receptor glycine binding site. DNQX exhibits a unique intramolecular hydrogen bond pattern involving the nitro group.
Relevance: DNQX is structurally related to 6-{[2-(1-cyclohexen-1-yl)ethyl]amino}-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione as both compounds share the core 1,4-dihydro-2,3-quinoxalinedione scaffold. The presence of nitro groups in both compounds also highlights a common structural motif.
Compound Description: 5,7-Dinitro-1,4-dihydro-2,3-quinoxalinedione (MNQX) is another quinoxalinedione derivative identified as an antagonist of the NMDA modulatory glycine binding site on the excitatory amino acid receptor complex. This compound displays notable activity and contains an intramolecular N--H...O(NO2) hydrogen bond that may be crucial for its biological action.
Relevance: Similar to DNQX, MNQX shares the 1,4-dihydro-2,3-quinoxalinedione core structure with 6-{[2-(1-cyclohexen-1-yl)ethyl]amino}-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione. The presence of two nitro groups, although at different positions, further emphasizes their structural relationship.
6-Nitro-1,4-dihydro-2,3-quinoxalinedione hydrate
Compound Description: 6-Nitro-1,4-dihydro-2,3-quinoxalinedione hydrate is a quinoxalinedione derivative that forms a hydrate in its crystal structure. It features intermolecular hydrogen bonds that contribute to its three-dimensional network formation within the crystal.
Relevance: 6-Nitro-1,4-dihydro-2,3-quinoxalinedione hydrate is structurally related to 6-{[2-(1-cyclohexen-1-yl)ethyl]amino}-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione through the shared 1,4-dihydro-2,3-quinoxalinedione scaffold and the presence of a nitro group at the 6-position.
6,7-Dichloro-1,4-dihydro-2,3-quinoxalinedione
Compound Description: 6,7-Dichloro-1,4-dihydro-2,3-quinoxalinedione is a quinoxalinedione derivative with chlorine substituents. This compound displays head-to-tail π-stacking interactions in its crystal structure, indicating potential intermolecular interactions.
Relevance: While lacking the nitro group present in the target compound, 6,7-Dichloro-1,4-dihydro-2,3-quinoxalinedione shares the fundamental 1,4-dihydro-2,3-quinoxalinedione scaffold with 6-{[2-(1-cyclohexen-1-yl)ethyl]amino}-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione. This shared core structure makes it a relevant compound for comparison.
Compound Description: 5,7-Dichloro-1,4-dihydro-2,3-quinoxalinedione dimethylformamide is a quinoxalinedione derivative that crystallizes with dimethylformamide solvent molecules. Its crystal structure reveals intermolecular hydrogen bonds and interactions with the solvent.
Relevance: Similar to the previous dichloro compound, 5,7-Dichloro-1,4-dihydro-2,3-quinoxalinedione dimethylformamide shares the 1,4-dihydro-2,3-quinoxalinedione scaffold with 6-{[2-(1-cyclohexen-1-yl)ethyl]amino}-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione, despite the differences in substituents and solvation state. This core structure similarity warrants its inclusion as a related compound.
Compound Description: 6,7-Dimethyl-1,4-dihydro-2,3-quinoxalinedione dihydrate is a quinoxalinedione derivative that crystallizes with two water molecules. Its crystal structure exhibits π-stacking interactions and hydrogen bonding patterns involving the water molecules.
Relevance: This compound shares the 1,4-dihydro-2,3-quinoxalinedione scaffold with 6-{[2-(1-cyclohexen-1-yl)ethyl]amino}-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione, although it features methyl groups instead of the nitro and aminoethylcyclohexenyl substituents. The common core structure and the exploration of hydrogen bonding patterns in the research make it relevant for comparison.
Compound Description: 6,7-Dimethoxy-1,4-dihydro-2,3-quinoxalinedione hydrate is a quinoxalinedione derivative containing methoxy groups and a water molecule in its crystal structure. Similar to other quinoxalinediones, its crystal packing is influenced by π-stacking and hydrogen bonding interactions.
Relevance: 6,7-Dimethoxy-1,4-dihydro-2,3-quinoxalinedione hydrate possesses the same 1,4-dihydro-2,3-quinoxalinedione core as 6-{[2-(1-cyclohexen-1-yl)ethyl]amino}-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione. The presence of substituents on the aromatic ring, although different in nature, allows for insights into the influence of substituent effects on the overall structure and properties.
Compound Description: 7-Nitro-2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile (CNQX) is a quinoxalinedione derivative known for its ability to block AMPA receptors. It is often used in research to study the role of AMPA receptors in various biological processes.
Relevance: CNQX shares a close structural resemblance to 6-{[2-(1-cyclohexen-1-yl)ethyl]amino}-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione, possessing the same core 1,4-dihydro-2,3-quinoxalinedione scaffold and a nitro group at the 7-position. The key difference lies in the substitution at the 6-position, with CNQX having a cyano group and the target compound featuring a substituted amino group. This structural similarity makes CNQX a relevant compound for exploring the structure-activity relationship of quinoxalinedione derivatives.
Compound Description: 5-Nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione (ACEA-1021) is a quinoxalinedione derivative that acts as a potent competitive antagonist at the glycine site of NMDA receptors. It exhibits strong neuroprotective effects and has potential therapeutic applications in neurodegenerative diseases.
Relevance: ACEA-1021 and 6-{[2-(1-cyclohexen-1-yl)ethyl]amino}-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione share the 1,4-dihydro-2,3-quinoxalinedione scaffold and a nitro group, albeit at different positions. The presence of chlorine atoms in ACEA-1021 highlights the variability in substituents that can be incorporated into the quinoxalinedione core while retaining biological activity.
Compound Description: 5-Nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione (ACEA-1031) is another quinoxalinedione derivative closely related to ACEA-1021. It also acts as a potent competitive antagonist at the glycine site of NMDA receptors and shows significant neuroprotective activity.
Relevance: ACEA-1031 and 6-{[2-(1-cyclohexen-1-yl)ethyl]amino}-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione share the 1,4-dihydro-2,3-quinoxalinedione scaffold and a nitro group, similar to ACEA-1021. The difference between ACEA-1031 and ACEA-1021 lies in the halogen substituents, with ACEA-1031 featuring bromine atoms instead of chlorine. This comparison allows for insights into the influence of halogen size and electronic effects on the activity of quinoxalinedione-based NMDA receptor antagonists.
Compound Description: 5-Nitro-6,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione (ACEA-1328) is a quinoxalinedione derivative that functions as a competitive NMDA receptor antagonist targeting the glycine site. It is systemically active and has been shown to enhance the potency of opioid analgesics.
Relevance: ACEA-1328 is closely related to 6-{[2-(1-cyclohexen-1-yl)ethyl]amino}-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione, as both compounds share the 1,4-dihydro-2,3-quinoxalinedione core, a nitro group, and two methyl substituents. The key difference is the presence of the aminoethylcyclohexenyl group at the 6-position in the target compound. Comparing these two compounds can provide valuable information about the contribution of the aminoethylcyclohexenyl group to the overall activity and potential interactions with the NMDA receptor.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.